molecular formula C20H18FNO2 B2583550 8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797892-31-9

8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2583550
CAS No.: 1797892-31-9
M. Wt: 323.367
InChI Key: WFJRADOLXXDTPF-UHFFFAOYSA-N
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Description

8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which often imparts significant biological activity. The presence of the fluorophenoxy and benzoyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core structure of the compound . This process often requires the use of specific catalysts and reaction conditions to ensure the correct stereochemistry. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the fluorophenoxy or benzoyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its unique structure and biological activity . For example, similar compounds have been investigated for their ability to inhibit specific enzymes or receptors, making them potential candidates for drug development . In industry, it may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and benzoyl groups play a crucial role in binding to these targets, thereby modulating their activity . The exact pathways involved can vary depending on the specific application, but they often involve inhibition or activation of key biological processes.

Comparison with Similar Compounds

8-[3-(4-fluorophenoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene can be compared to other azabicyclo compounds, such as 8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid . While these compounds share a similar core structure, the presence of different substituents, such as the fluorophenoxy group, imparts unique chemical and biological properties. This uniqueness can be leveraged in various applications, making this compound a valuable compound in scientific research.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-[3-(4-fluorophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c21-15-7-11-18(12-8-15)24-19-6-1-3-14(13-19)20(23)22-16-4-2-5-17(22)10-9-16/h1-4,6-8,11-13,16-17H,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJRADOLXXDTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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